1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Structural Exploration
Heterocyclic Compounds as Ligands
Research into heterocyclic compounds such as pyrazole and triazole derivatives has led to the identification of selective ligands for human dopamine receptors, indicating potential for therapeutic applications in neurological disorders. One study highlighted the systematic examination of molecule parts to explore structure-activity relationships, leading to the discovery of compounds with significant selectivity and affinity for dopamine D4 receptors over D2 and D3 receptors (Rowley et al., 1997).
Molecular Structure Investigations
The molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been investigated using X-ray crystallography combined with Hirshfeld and DFT calculations. This research provides insights into the intermolecular interactions and electronic properties of these compounds, suggesting implications for their chemical reactivity and potential applications in materials science or pharmaceutical chemistry (Shawish et al., 2021).
Biological Activities and Applications
Antimicrobial Activities
Novel derivatives of 1,2,4-triazole and pyrazole have been synthesized and evaluated for antimicrobial activities. These studies have found that certain synthesized compounds exhibit significant biological activity against a range of microorganisms, suggesting potential for the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Pharmacological Evaluation
The pharmacological evaluation of novel compounds, including those related to the specified chemical structure, has led to the identification of potential therapeutic applications. For instance, derivatives of thiazolo-triazolo-pyridine have been screened for antibacterial and antifungal activities, revealing compounds with significant antimicrobial properties (Suresh et al., 2016).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas of study.
properties
IUPAC Name |
2-methyl-5-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-18-22(16-26-31(18)21-13-7-4-8-14-21)24(32)29-15-9-10-19(17-29)23-27-28(2)25(33)30(23)20-11-5-3-6-12-20/h3-8,11-14,16,19H,9-10,15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJLIORRRAIIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN(C(=O)N4C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one |
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